1-Benzyl-4-phenyl-3-pyrrolidinemethanol
Overview
Description
1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a chemical compound . It is used as a precursor in the synthesis of proline-derived homochiral amine oxides and is a starting material for enantiomerically pure 3-hydroxypiperidine .
Synthesis Analysis
The synthesis of this compound involves a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reaction between terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature using silica-supported copper (I) oxide .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single crystal X-ray analysis . The compound crystallizes in the monoclinic space group P21 .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid . More detailed physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .Scientific Research Applications
Synthesis and Catalysis
1-Benzyl-4-phenyl-3-pyrrolidinemethanol and its derivatives are utilized in synthetic organic chemistry, particularly in enantioselective alkylation reactions. Gonsalves et al. (2003) demonstrated the use of pyrrolidine-based amino alcohols derived from tartaric acid in the enantioselective alkylation of benzaldehyde, achieving high enantiomeric excesses. This study emphasizes the impact of the N-substituent on the ligand and the reaction temperature on product distribution and enantiomeric excess, showcasing the compound's role in fine-tuning reaction outcomes (Gonsalves et al., 2003).
Materials Science
In materials science, derivatives of this compound have been explored for their photoluminescent properties and potential in creating new materials. Weng et al. (2018) synthesized derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide, demonstrating their mechanofluorochromism and aggregation-induced emission characteristics. These materials exhibit significant shifts in photoluminescent spectra upon mechanical stimuli, highlighting their potential in sensing applications (Weng et al., 2018).
Molecular Engineering
The compound's derivatives also play a role in molecular engineering, particularly in creating coordination polymers with unique properties. Oh et al. (2005) reported on coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), where the structure formed depends on the choice of ligand and stoichiometry. This research opens avenues for designing materials with tailored properties for specific applications (Oh et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSKQDEYFYQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619988 | |
Record name | (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221141-87-3 | |
Record name | (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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